molecular formula C23H38O5 B586448 Prostaglandin E2 isopropyl ester

Prostaglandin E2 isopropyl ester

Cat. No.: B586448
M. Wt: 394.5 g/mol
InChI Key: NOHLKSJQMSPOTB-FZNVCOGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin E2 isopropyl ester is a lipophilic prodrug form of Prostaglandin E2. This compound is known for its enhanced lipid solubility compared to its parent compound, Prostaglandin E2. Upon administration, it is hydrolyzed to the free acid by endogenous esterases, making it a useful prodrug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E2 isopropyl ester typically involves the esterification of Prostaglandin E2 with isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E2 isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prostaglandin E2 isopropyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study ester hydrolysis and other chemical reactions.

    Biology: Investigated for its role in various biological processes, including inflammation and immune response.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of pharmaceuticals and other bioactive compounds

Mechanism of Action

Prostaglandin E2 isopropyl ester exerts its effects by being hydrolyzed to Prostaglandin E2, which then interacts with specific receptors in the body. These receptors include EP1, EP2, EP3, and EP4, which are coupled to different signaling pathways. The activation of these receptors leads to various physiological responses, including inflammation, vasodilation, and modulation of immune responses .

Comparison with Similar Compounds

  • Prostaglandin E1 isopropyl ester
  • Prostaglandin F2α isopropyl ester
  • Prostaglandin D2 isopropyl ester

Comparison: Prostaglandin E2 isopropyl ester is unique due to its specific receptor interactions and physiological effects. While other prostaglandin esters also serve as prodrugs, this compound is particularly noted for its role in inflammation and immune modulation. Its enhanced lipid solubility and efficient hydrolysis to the active form make it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHLKSJQMSPOTB-FZNVCOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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